molecular formula C14H14O2 B8438214 (R)-1-(3-Phenoxyphenyl)ethan-1-ol

(R)-1-(3-Phenoxyphenyl)ethan-1-ol

Cat. No. B8438214
M. Wt: 214.26 g/mol
InChI Key: MYWBBBSIAHHXJK-LLVKDONJSA-N
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Patent
US04340740

Procedure details

m-Phenoxyacetophenone is reduced with sodium borohydride to form alpha-(m-phenoxyphenyl)ethyl alcohol which is then reacted with phosphorus tribromide to form alpha-(m-phenoxyphenyl)ethyl bromide. This product is reacted with sodium cyanide under heat in dimethyl sulfoxide. Hydrolysis of the product with sodium hydroxide gives the desired alpha-(m-phenoxyphenyl)propionic acid. (For details, see U.S. Pat. No. 3,600,437).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>>[O:1]([C:8]1[CH:9]=[C:10]([CH:14]([OH:16])[CH3:15])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04340740

Procedure details

m-Phenoxyacetophenone is reduced with sodium borohydride to form alpha-(m-phenoxyphenyl)ethyl alcohol which is then reacted with phosphorus tribromide to form alpha-(m-phenoxyphenyl)ethyl bromide. This product is reacted with sodium cyanide under heat in dimethyl sulfoxide. Hydrolysis of the product with sodium hydroxide gives the desired alpha-(m-phenoxyphenyl)propionic acid. (For details, see U.S. Pat. No. 3,600,437).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>>[O:1]([C:8]1[CH:9]=[C:10]([CH:14]([OH:16])[CH3:15])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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